molecular formula C20H26N2O4 B6349823 8-Benzyl-4-(3-methylbut-2-enoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-59-9

8-Benzyl-4-(3-methylbut-2-enoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349823
CAS No.: 1326811-59-9
M. Wt: 358.4 g/mol
InChI Key: QUWMQHAIVOJQQM-UHFFFAOYSA-N
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Description

The compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” has a similar structure . It has a molecular weight of 370.9 and its IUPAC name is 4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride .


Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .


Molecular Structure Analysis

The InChI code for the related compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” is 1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H .


Physical and Chemical Properties Analysis

The related compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” has a boiling point of 251-253°C .

Safety and Hazards

The safety information for the related compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P271, P280, P261 .

Future Directions

The development of new anti-ulcer drugs without the characteristic side effects is a future direction in this field . The thiazolidin-4-one moiety could be a promising platform for designing anti-ulcer agents .

Properties

IUPAC Name

8-benzyl-4-(3-methylbut-2-enoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-15(2)12-18(23)22-17(19(24)25)14-26-20(22)8-10-21(11-9-20)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWMQHAIVOJQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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